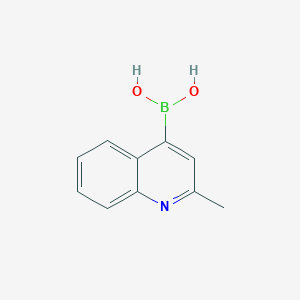

(2-Methylquinolin-4-yl)boronic acid

Description

Significance of Boronic Acids as Synthetic Intermediates and Building Blocks

Boronic acids, characterized by the R-B(OH)₂ functional group, have emerged as indispensable tools in organic chemistry. wikipedia.org Their prominence stems from their role as versatile synthetic intermediates and building blocks, enabling a wide array of chemical transformations. nih.govsigmaaldrich.com

Arylboronic acids are most notably utilized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govamerigoscientific.com This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance. rsc.orgrsc.org Beyond C-C bond formation, boronic acids are also instrumental in the formation of carbon-heteroatom bonds, including carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, through reactions like the Chan-Lam coupling. wikipedia.orgnih.govrsc.org This versatility allows for the construction of a diverse range of molecular frameworks from a common precursor. nih.govnih.govnih.gov The ability of arylboronic acids to serve as precursors for aryl radicals has also opened up new avenues for C-C bond formation. rsc.orgdp.tech

The Quinoline (B57606) Scaffold in Advanced Molecular Architectures

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent heterocyclic scaffold in organic and medicinal chemistry. orientjchem.orgnumberanalytics.com Its unique electronic and structural properties make it a valuable component in the design of advanced molecular architectures. nih.govfrontiersin.org

Quinoline and its derivatives are considered privileged scaffolds due to their widespread presence in natural products and their diverse pharmacological activities. nih.govnih.govbenthamdirect.com This has made them a focal point in drug discovery and development. orientjchem.orgjddtonline.info The quinoline core can be functionalized at various positions, allowing for the fine-tuning of its chemical and biological properties. frontiersin.orgresearchgate.net This structural versatility has led to the development of numerous quinoline-based compounds with applications ranging from pharmaceuticals to materials science. numberanalytics.comijpsjournal.com

A variety of classical and modern synthetic methods have been developed to access substituted quinolines. Traditional methods like the Skraup, Friedländer, and Combes syntheses remain valuable for preparing specific quinoline derivatives. pharmaguideline.comwikipedia.org More recently, transition metal-catalyzed reactions, such as C-H activation and annulation strategies, have provided more efficient and versatile routes to a broader range of substituted quinolines. mdpi.com These modern approaches often offer milder reaction conditions and greater functional group tolerance compared to classical methods. nih.govnih.gov

Positional Isomerism and Reactivity Considerations for Quinolylboronic Acids

The position of the boronic acid group on the quinoline ring significantly influences the reactivity of the molecule. In the case of quinolylboronic acids, the electronic properties of the nitrogen atom and the fused benzene ring dictate the reactivity at each position. For instance, the reactivity of a boronic acid at the 2-position can be different from one at the 4- or 8-position due to the varying electronic environments. acs.orgacs.org

The acidity of the boronic acid, represented by its pKa value, is a critical factor in its reactivity. The pKa of an arylboronic acid is influenced by the electronic nature of the substituents on the aromatic ring. mdpi.com In quinolylboronic acids, the position of the boronic acid group relative to the nitrogen atom will affect its acidity and, consequently, its participation in reactions like the Suzuki-Miyaura coupling. The steric environment around the boronic acid group also plays a crucial role, with bulky substituents potentially hindering the approach of reagents. researchgate.net

Properties

IUPAC Name |

(2-methylquinolin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGHNYQWDYHXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC2=CC=CC=C12)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286499 | |

| Record name | B-(2-Methyl-4-quinolinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-93-1 | |

| Record name | B-(2-Methyl-4-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Methyl-4-quinolinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Organic Synthesis and Molecular Design

Construction of Complex Heterocyclic Systems

The presence of the boronic acid moiety at the C-4 position of the 2-methylquinoline (B7769805) core allows for its participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction enables the facile introduction of aryl, heteroaryl, and other organic fragments, paving the way for the synthesis of intricate and highly functionalized heterocyclic systems.

Synthesis of Polysubstituted Quinoline (B57606) Derivatives

(2-Methylquinolin-4-yl)boronic acid serves as a key intermediate for the synthesis of polysubstituted quinoline derivatives. Through palladium-catalyzed Suzuki-Miyaura coupling reactions with a wide range of aryl and heteroaryl halides, various substituents can be introduced at the C-4 position. This methodology provides a direct and efficient route to novel quinoline-based compounds that would be challenging to access through traditional synthetic methods. The versatility of the Suzuki coupling allows for the incorporation of diverse functionalities, leading to the generation of libraries of compounds with potential biological activities.

For instance, the coupling of this compound with dihaloarenes can lead to the formation of extended, conjugated systems incorporating the quinoline nucleus. These reactions are typically carried out in the presence of a palladium catalyst and a base, with the choice of reaction conditions often being crucial for achieving high yields and selectivity.

Integration into Extended Aromatic and Heteroaromatic Scaffolds

The ability to functionalize the C-4 position of the quinoline ring via its boronic acid derivative opens up avenues for the construction of extended aromatic and heteroaromatic scaffolds. By coupling with appropriately substituted aromatic or heteroaromatic partners, complex polycyclic systems can be assembled. This strategy is of particular interest in the development of new materials with specific electronic and photophysical properties, as well as in the design of novel ligands for catalysis and medicinal chemistry. The modular nature of the Suzuki coupling allows for the systematic variation of the appended aromatic systems, enabling the fine-tuning of the properties of the final molecules.

Strategic Building Blocks for Diversified Molecular Libraries

The concept of diversity-oriented synthesis is central to modern drug discovery and materials science. This compound, with its reactive handle, is an ideal building block for the creation of diversified molecular libraries.

Accessing Regiocomplementary Quinoline Isomers

While direct C-H functionalization methods for quinolines are continually being developed, the use of pre-functionalized building blocks like this compound offers a high degree of regiochemical control. This allows for the synthesis of specific quinoline isomers that might be difficult to obtain through other methods. For example, by starting with the C-4 borylated quinoline, functionalization is directed specifically to this position, avoiding the formation of other regioisomers that might arise from direct C-H activation approaches which can sometimes lack selectivity. This regiochemical fidelity is crucial for establishing clear structure-activity relationships in medicinal chemistry programs.

Functionalization at Specific Quinoline Positions (e.g., C-4)

The boronic acid group at the C-4 position acts as a versatile handle for a wide array of chemical transformations beyond the Suzuki coupling. This includes other palladium-catalyzed reactions such as the Heck, Stille, and Sonogashira couplings, which allow for the introduction of alkenyl, stannyl, and alkynyl groups, respectively. Furthermore, the boronic acid can be converted to other functional groups, such as hydroxyl or amino groups, through oxidation or amination reactions, further expanding the diversity of accessible quinoline derivatives. This targeted functionalization at the C-4 position is a powerful tool for molecular design.

A key synthetic route to this compound and its derivatives involves the palladium-catalyzed C-4 borylation of the corresponding 4-chloroquinolines with bis(pinacolato)diboron (B136004). This method provides a direct entry to the desired boronic esters, which can then be hydrolyzed to the free boronic acid.

Table 1: Palladium-Catalyzed C-4 Borylation of 4-Chloroquinolines

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Chloro-2-methylquinoline (B1666326) | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 85 |

| 2 | 4,7-Dichloro-2-methylquinoline | 7-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 78 |

Precursors for Advanced Synthetic Targets

The functionalized quinoline derivatives synthesized from this compound can serve as advanced precursors for the synthesis of more complex and biologically relevant molecules. The strategic introduction of various substituents on the quinoline core can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. The ability to readily synthesize a diverse array of 4-substituted 2-methylquinolines from this compound makes it a valuable precursor for the development of new drug candidates targeting a variety of diseases. For example, certain substituted quinolines have shown promise as anticancer, antimalarial, and antibacterial agents. The modularity of the synthetic routes starting from this boronic acid allows for the rapid exploration of structure-activity relationships, accelerating the drug discovery process.

Generation of Boron-Containing Chemical Probes

Boronic acids are increasingly recognized for their role in the design of chemical probes, which are molecules used to study biological systems. The boron atom's empty p-orbital allows it to form reversible covalent bonds with diols, a functional group found in many biologically important molecules like saccharides and glycoproteins. researchgate.net This interaction forms the basis for developing sensors.

The quinoline portion of this compound often serves as a fluorophore, or a fluorescent component. tandfonline.com Quinoline-based compounds are known to have useful photophysical properties that can be harnessed for detection and imaging purposes. tandfonline.comresearchgate.net When the boronic acid group of a quinoline-based probe interacts with its target analyte, it can cause a detectable change in the fluorescence signal (e.g., turning "on" or "off," or shifting in color). This principle is central to the design of fluorescent probes for various applications, including:

Saccharide Sensing: Boronic acid-based probes can be designed to detect specific sugars, which is relevant for monitoring glucose levels in diabetes research. chem-space.com

pH Monitoring: The fluorescence of certain quinoline derivatives can be sensitive to changes in pH, allowing for the development of probes to measure pH variations within cells or tissues. researchgate.net

Enzyme Activity Probes: By incorporating a recognition element for a specific enzyme, these probes can be used to report on enzymatic activity through a change in fluorescence. researchgate.net

The synthesis of such probes involves strategically combining the this compound scaffold with other molecular components to fine-tune its binding specificity and fluorescent response. utexas.eduboisestate.edu

Synthesis of Molecular Scaffolds for Medicinal Chemistry Research

This compound is a versatile building block for synthesizing larger, more complex molecules with potential therapeutic value. nih.gov Its primary application in this area is as a coupling partner in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chem-space.comnih.gov This reaction creates a carbon-carbon bond between the quinoline core and another molecular fragment, enabling the construction of diverse molecular libraries. chem-space.comresearchgate.net

The quinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds and approved drugs. nih.gov By using this compound in synthesis, chemists can readily introduce this important heterocycle into new molecular designs.

Key research applications include the development of:

Kinase Inhibitors: Protein kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.gov The quinoline structure is a common core in many kinase inhibitors. nih.govresearchgate.net this compound serves as a key starting material to synthesize novel derivatives targeting specific kinases, such as Receptor-Interacting Protein Kinase 2 (RIPK2) or Phosphoinositide 3-Kinases (PI3Ks). researchgate.netnih.gov

Anticancer Agents: Researchers have incorporated the 2-methylquinoline moiety into various molecular frameworks to explore new anticancer agents. nih.gov The ability to easily form new bonds via the boronic acid group allows for systematic modifications to optimize a compound's activity against cancer cell lines.

General Bioactive Compounds: The versatility of the Suzuki-Miyaura coupling allows for the combination of the 2-methylquinoline scaffold with a wide array of other aromatic and heterocyclic systems, leading to the discovery of compounds with antibacterial, antiviral, and anti-inflammatory properties. nih.govrsc.org

The table below provides examples of molecular scaffolds synthesized using quinoline boronic acids and their intended therapeutic targets.

| Scaffold Class | Synthetic Utility of Boronic Acid | Therapeutic Target/Application | Reference |

|---|---|---|---|

| 4-Aminoquinoline Derivatives | Used in Suzuki-Miyaura coupling to append aryl or heteroaryl groups. | Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors | researchgate.net |

| Quinazoline-based Compounds | Serves as a precursor for building more complex heterocyclic systems. | Dual Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) Inhibitors | nih.gov |

| General Heteroaryl-Heteroaryl Structures | Enables the coupling of the quinoline ring to other heterocycles. | Broad-spectrum drug discovery (e.g., anticancer, anti-inflammatory) | nih.govnih.gov |

Computational and Theoretical Investigations

Electronic Structure Analysis of Quinoline-Boronic Acid Systems

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For quinoline-boronic acid systems, computational methods such as Density Functional Theory (DFT) are employed to analyze the distribution of electrons and the nature of molecular orbitals. ekb.eg

The electronic properties of the quinoline (B57606) ring are significantly influenced by the substituents. In (2-Methylquinolin-4-yl)boronic acid, the electron-donating methyl group at the C2 position and the electron-withdrawing boronic acid group at the C4 position modulate the electron density of the heterocyclic system. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can compute global chemical activity descriptors. ekb.eg These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity, which together provide a quantitative measure of the molecule's kinetic stability and chemical reactivity. ekb.eg

Molecular Electrostatic Potential (MEP) maps are another critical tool. They visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For quinoline systems, these maps typically show negative potential (red/yellow) around the nitrogen atom, highlighting its Lewis basicity, while regions near the boronic acid's hydroxyl groups and the acidic proton would show positive potential (blue), indicating sites for nucleophilic interaction.

Table 1: Representative Calculated Electronic Properties for Substituted Quinoline Systems Note: This table presents typical data ranges for substituted quinolines based on DFT calculations to illustrate the concepts. Actual values for this compound require specific computation.

| Parameter | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.0 to 5.0 eV |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | 2.0 to 5.0 Debye |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for mapping out the intricate details of reaction mechanisms, offering insights that are often difficult to obtain experimentally. nih.govrsc.org These methods can estimate the energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and rate. For reactions involving boronic acids, such as Suzuki-Miyaura coupling or interactions with biological targets, computational modeling is used to characterize the TS geometry. nih.gov

Boronic acid transition state inhibitors (BATSIs), for instance, are known to form a tetrahedral adduct with a catalytic serine residue in an enzyme's active site, mimicking the transition state of substrate hydrolysis. nih.govnih.govresearchgate.net The boron atom shifts from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, forming a reversible covalent bond. mdpi.com Computational models can calculate the bond lengths and angles of this TS, such as the newly formed B-O bond, and confirm its nature through frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. nih.gov In a Suzuki coupling reaction involving this compound, DFT calculations would be used to model the key steps of oxidative addition, transmetalation, and reductive elimination, identifying the structure and energy of the transition state for each step.

Beyond characterizing known reactions, computational chemistry can predict the feasibility of unknown reaction pathways and explain or predict selectivity (chemo-, regio-, and stereo-selectivity). nih.govrsc.org By comparing the activation energies of competing pathways, chemists can predict the major product under given conditions. nih.gov

For a multifunctional molecule like this compound, questions of selectivity are paramount. For example, in C-H functionalization reactions, computational models can predict which C-H bond on the quinoline ring is most likely to react. rsc.org This is achieved by calculating the energy barriers for catalyst insertion at different positions. These predictions are crucial for designing efficient synthetic routes and avoiding trial-and-error experimentation. nih.gov Machine learning models trained on large reaction databases, combined with quantum chemical calculations, are emerging as powerful tools for predicting reaction outcomes and even designing novel synthetic pathways. rsc.orgrsc.orgnih.gov

Modeling of Boron-Nitrogen Interactions and Lewis Acidity

The interaction between the quinoline nitrogen and the boronic acid moiety is a defining feature of this class of compounds. The Lewis acidic nature of the boron atom, with its vacant p-orbital, allows it to accept electrons from the Lewis basic nitrogen atom. nih.govrsc.org

Computational studies on related systems, such as o-(N,N-dialkylaminomethyl)arylboronates and 8-quinolineboronic acid, have extensively modeled this B-N interaction. nih.govnih.govnih.gov These studies reveal a complex equilibrium between several forms:

An open (acyclic) conformer where there is no direct interaction between the boron and nitrogen atoms. nih.gov

A dative-bonded (cyclic) conformer where a coordinate covalent bond forms between the nitrogen and the boron (N→B), creating a five-membered ring. nih.gov

An intramolecular hydrogen-bonded conformer where a B-O-H···N hydrogen bond forms a seven-membered ring. nih.gov

A solvent-bridged structure, where a protic solvent molecule like water mediates the interaction via a B-O···H-O-H···N linkage. nih.gov

For this compound, the geometric arrangement of the nitrogen and the C4-boronic acid group is not as favorable for a strong intramolecular dative bond as it is in the 8-quinoline isomer. nih.gov However, computational modeling can quantify the strength of any potential through-space interaction and determine the relative energies of the different possible conformers in various solvent environments. nih.gov

The Lewis acidity of the boronic acid is modulated by the electronic character of the quinoline ring. nih.gov Computational studies can quantify this acidity by calculating the energy released upon binding a Lewis base (like hydroxide (B78521) or fluoride) to the boron center. These calculations help in understanding the pH-dependent behavior of these molecules and their affinity for diols. nih.govnih.gov

Table 2: Calculated Interaction Parameters for B-N Systems Note: Data is representative of computational studies on ortho-amino-functionalized arylboronic acids and quinolineboronic acids to illustrate the concepts.

| Interaction Type | Key Structural Feature | Calculated B···N Distance | Relative Energy (Gas Phase) |

| No Interaction | Open conformer | > 4.0 Å | High |

| N→B Dative Bond | 5-membered ring | ~1.7 Å | Low |

| B-O-H···N H-Bond | 7-membered ring | ~2.8 Å | Lowest |

| Solvent-Bridged | Intermolecular H-bonds | ~3.5 Å | Energetically favorable |

Conformational Analysis and Steric Effects on Reactivity

The three-dimensional shape (conformation) of this compound and the spatial arrangement of its atoms have a profound impact on its reactivity. Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov

The primary conformational flexibility lies in the orientation of the B(OH)₂ group relative to the quinoline plane. The steric bulk of the methyl group at the C2 position and the peri-hydrogen atom at the C5 position can create significant steric hindrance around the boronic acid moiety at C4. rsc.org This steric crowding can influence the preferred rotational angle of the C-B bond, potentially shielding the boron atom and hindering its access to reactants. nih.gov

This steric effect has practical consequences for reactivity. For instance, in Suzuki-Miyaura coupling reactions, the approach of the palladium catalyst and the coupling partner to the boron center can be sterically impeded, potentially requiring more forcing reaction conditions or specialized bulky phosphine (B1218219) ligands to achieve good yields. rsc.org Similarly, the formation of boronate esters with diols can be less favorable compared to less hindered boronic acids. nih.gov Computational modeling can quantify these steric effects by calculating the strain energy of different conformations and the activation barriers for reactions, providing a rationale for experimentally observed reactivity patterns. rsc.orgnih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives and their boronic acids often involves harsh reaction conditions and the use of hazardous reagents. nih.gov Consequently, a significant research thrust is the development of greener and more sustainable synthetic methodologies. researchgate.net This includes the exploration of solvent-free reactions, the use of less toxic catalysts like manganese and nickel, and the application of alternative energy sources such as microwave irradiation. organic-chemistry.orgmdpi.com For instance, modified Doebner-von Miller reactions in flow reactors using water as a solvent represent a rapid and green route for synthesizing quinoline derivatives. nih.gov

Recent advancements have focused on palladium-catalyzed borylation of chloroquinolines, offering an economically viable and environmentally sustainable method to produce C-4 substituted borylated quinolines in high yields. rsc.org This strategy is significant as it allows for the gram-scale synthesis of these valuable compounds. rsc.org Another approach gaining traction is the use of visible-light-mediated aerobic dehydrogenation with a titanium dioxide catalyst, providing an environmentally friendly synthesis of N-containing heterocycles like quinolines using oxygen as a green oxidant. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Quinolines and Boronic Acids

| Method | Key Features | Sustainability Aspect | Reference |

| Modified Doebner-von Miller | Flow reactor, water solvent | Rapid, Green | nih.gov |

| Pd-catalyzed Borylation | Economical, high yield | Environmentally sustainable | rsc.org |

| Visible-light Dehydrogenation | TiO2 catalyst, O2 oxidant | Green, non-toxic catalyst | organic-chemistry.org |

| Microwave-assisted Synthesis | Solvent-free conditions | Reduced waste and energy | mdpi.com |

Exploration of New Reactivity Modes and Catalytic Cycles

While (2-Methylquinolin-4-yl)boronic acid is a staple in Suzuki-Miyaura cross-coupling reactions, researchers are actively exploring its participation in novel reactivity modes and catalytic cycles. numberanalytics.com Boronic acids, in general, are being investigated for their dual roles as both Lewis acids and hydrogen-bond donors in catalysis. rsc.org This has led to the development of one-pot tandem reactions where boronic acid catalyzes multiple steps, such as the reduction of quinoline to tetrahydroquinoline followed by reductive N-alkylation and C-alkylation. rsc.org

Furthermore, the development of new catalytic systems is expanding the scope of arylboronic acid reactions. Palladium and copper complexes remain central, but new ligands and reaction conditions are enabling previously challenging transformations. numberanalytics.comnih.gov For example, rhodium-catalyzed 1,4-additions of arylboronic acids to enones derived from glycals have opened new pathways for synthesizing C-glycosides. researchgate.net The unique electronic properties of the quinoline nucleus in this compound could be exploited in similar novel transformations, moving beyond simple cross-coupling.

Advanced Functionalization Strategies for Complex Quinoline Derivatives

This compound serves as a crucial intermediate for the synthesis of complex, biologically active quinoline derivatives. nih.gov Future research will focus on leveraging this building block for the late-stage functionalization of drug candidates and natural products. synplechem.com The C-4 borylated quinolines can be efficiently converted into other synthetically useful scaffolds like oxaboroles and trifluoroborate salts, opening new avenues for drug discovery. rsc.org

A significant area of interest is the synthesis of quinoline-based compounds with broad-spectrum antibacterial or anticancer properties. nih.govmdpi.com For example, novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual inhibitors of CLK and ROCK kinases, showing promise as anticancer agents. mdpi.com The ability to selectively modify the quinoline core, starting from this compound, is critical for tuning the biological activity and selectivity of these complex molecules. mdpi.comopenlabnotebooks.org This involves creating libraries of derivatives by coupling the boronic acid with various partners, a strategy that has been successful in identifying potent inhibitors for targets like CaMKK2. openlabnotebooks.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms is a rapidly emerging trend. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, scalability, efficiency, and reproducibility. numberanalytics.comucd.ieresearchgate.net Continuous flow processes for quinoline synthesis, such as photochemical tandem isomerization-cyclization, have demonstrated high throughput, generating gram quantities of product per hour. ucd.ieresearchgate.net

Automated synthesis platforms, often described as "molecule makers," are also being developed to streamline the synthesis of complex molecules from simple building blocks like boronic acids. acs.org These systems can perform multi-step syntheses, including Suzuki-Miyaura couplings, with minimal human intervention. synplechem.comacs.org The use of stable boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates, is a key enabler for these automated processes. acs.orgucla.edu Future work will likely involve adapting the synthesis and use of this compound and its derivatives for compatibility with these high-throughput, automated systems.

Table 2: Enabling Technologies for Future Synthesis

| Technology | Application to this compound | Key Benefits | Reference |

| Flow Chemistry | Continuous synthesis of quinoline precursors and derivatives | Scalability, Safety, Efficiency | ucd.ieorganic-chemistry.org |

| Automated Synthesis | Step-wise construction of complex quinolines | Speed, Reproducibility | acs.orgspringernature.com |

| Photochemistry in Flow | Green and efficient cyclization reactions | Mild conditions, High throughput | researchgate.netacs.org |

Deeper Understanding of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the intricate details of structure, reactivity, and reaction mechanisms involving boronic acids. mdpi.comresearchgate.net DFT studies can provide insights into the electronic properties of this compound, explaining its behavior in different chemical environments. nih.govbiorxiv.org For example, computational methods have been used to elucidate the mechanism of palladium-catalyzed cross-coupling reactions and to predict the pKa of arylboronic acids, a crucial parameter for their application in medicinal chemistry. researchgate.netmdpi.com

Future computational studies will likely focus on modeling the transition states of novel catalytic cycles involving this compound, helping to design more efficient catalysts and predict reaction outcomes. researchgate.net Furthermore, in silico docking and molecular dynamics simulations are being used to understand how quinoline derivatives derived from this boronic acid interact with biological targets, guiding the design of more potent and selective therapeutic agents. biorxiv.orgnih.gov By correlating theoretical calculations with experimental data, a deeper, predictive understanding of the structure-reactivity relationships will be achieved. mdpi.com

Q & A

Q. What are the common synthetic routes for (2-Methylquinolin-4-yl)boronic acid, and how are purification challenges addressed?

Answer: Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between halogenated quinoline derivatives and boronic acid precursors. Challenges arise due to boronic acid instability during purification. To mitigate this, boronic acids are often synthesized as pinacol esters (stable intermediates) and later hydrolyzed under controlled acidic conditions. High-performance liquid chromatography (HPLC) or silica gel chromatography with diol-functionalized stationary phases is used to purify boronate esters, avoiding decomposition .

Q. How is this compound characterized using spectroscopic methods?

Answer: Characterization involves:

- B NMR : Detects boron environments (δ ~30 ppm for free boronic acids, δ ~10 ppm for esters).

- H NMR : Identifies methyl and quinoline protons (e.g., methyl group at δ ~2.5 ppm).

- Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix prevents trimerization by in situ derivatization. For example, DHB forms esters with boronic acids, enabling detection of intact molecular ions .

Q. What factors influence the thermodynamic binding affinity of this compound with diols?

Answer: Affinity depends on:

- Diol geometry : 1,2- or 1,3-diols form cyclic esters with varying stability.

- pH : Binding is optimal at pH > pKa of boronic acid (typically ~8.5–9.5).

- Electron-withdrawing groups on the quinoline ring enhance Lewis acidity, strengthening diol interactions .

Advanced Research Questions

Q. How can binding kinetics of this compound with diols be quantified under physiological conditions?

Answer: Stopped-flow fluorescence spectroscopy is used to measure on-rate constants () and equilibrium binding. For example:

- Procedure : Mix boronic acid with excess diol (e.g., D-fructose) in pH 7.4 buffer. Fluorescence quenching (due to ester formation) is monitored over milliseconds.

- Key finding : values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .

Table 1 : Kinetic Parameters for Boronic Acid-Diol Binding

| Diol | (Ms) | (μM) |

|---|---|---|

| D-Fructose | 1.2 × 10 | 0.8 |

| D-Tagatose | 9.8 × 10 | 1.5 |

| D-Mannose | 6.5 × 10 | 3.2 |

| D-Glucose | 2.1 × 10 | 12.4 |

Q. How can computational QSAR models guide the design of boronic acid-based chemosensors?

Answer:

- Data-driven workflows : Principal component analysis (PCA) and k-means clustering of 5,136 aryl boronic acids identify structural diversity.

- Key descriptors : Electrophilicity index, logP, and topological polar surface area predict binding selectivity.

- Application : For this compound, substituting electron-withdrawing groups (e.g., -NO) enhances diol binding via increased boron electrophilicity .

Q. What advanced analytical methods address boronic acid trimerization in MALDI-MS analysis?

Answer:

- Derivatization : On-plate esterification with DHB matrix forms stable boronate esters, suppressing boroxine formation.

- Sequencing : Collision-induced dissociation (CID) of DHB-derivatized peptides yields backbone fragmentation, enabling de novo sequencing.

- Example : Branched peptides with five boronic acid groups were successfully analyzed using this approach .

Table 2 : MALDI-MS Parameters for Boronic Acid Analysis

| Parameter | Condition |

|---|---|

| Matrix | 2,5-DHB (20 mg/mL in MeCN/HO) |

| Derivatization | On-plate, 1 hr, RT |

| Laser Energy | 30–40% (Nd:YAG, 355 nm) |

| Mass Accuracy | <5 ppm (external calibration) |

Q. How does this compound interact with glycoproteins, and how can selectivity be optimized?

Answer:

- Mechanism : Binds cis-diols on glycoprotein glycans (e.g., terminal sialic acid).

- Optimization :

- Buffer selection : Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 8.5) to minimize nonspecific interactions.

- Competitive elution : 100 mM sorbitol displaces bound glycoproteins without denaturation.

- Surface plasmon resonance (SPR) data show a 10-fold selectivity increase under optimized conditions .

Key Research Gaps and Contradictions

- Kinetic vs. Thermodynamic Control : suggests drives affinity, while highlights pH-dependent equilibrium shifts.

- Trimerization in Analysis : While resolves trimerization via DHB derivatization, notes some protocols tolerate boroxine formation for library screening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.